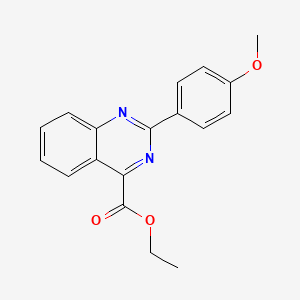

Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate

Description

Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is a heterocyclic compound featuring a quinazoline core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with an ethyl carboxylate ester. Quinazolines are bicyclic systems containing two nitrogen atoms, making them structurally versatile for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate |

InChI |

InChI=1S/C18H16N2O3/c1-3-23-18(21)16-14-6-4-5-7-15(14)19-17(20-16)12-8-10-13(22-2)11-9-12/h4-11H,3H2,1-2H3 |

InChI Key |

QETRRUNPJUZEFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate can be synthesized through the reaction of anthranilamide with ethyl oxalate . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with the reaction conditions optimized for maximum yield and purity. The final product is often purified using techniques such as column chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinazoline ring into dihydroquinazoline derivatives.

Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts.

Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amino, and halogen substituents.

Scientific Research Applications

Chemistry: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is used as a building block for the synthesis of more complex quinazoline derivatives. These derivatives are valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions between quinazoline derivatives and biological macromolecules. It serves as a model compound for understanding the structure-activity relationships of quinazoline-based drugs .

Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Quinazoline Derivatives

Ethyl 4-hydroxyquinazoline-2-carboxylate ()

- Core : Quinazoline with hydroxyl at position 4 and ethyl carboxylate at position 2.

- Synthesis : Prepared via esterification and cyclization reactions, similar to the target compound but with different substitution patterns .

Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate ()

- Core : Partially saturated quinazoline with thioxo and methyl carboxylate groups.

- Key Differences : The thioxo group introduces sulfur, enhancing electronic interactions, while the tetrahydro structure reduces aromaticity, affecting reactivity. Melting point: 218.2–220.2°C .

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate ()

- Core : Tetrahydroquinazoline with phenyl and ethyl carboxylate substituents.

- The phenyl group lacks the electron-donating methoxy substituent .

Heterocyclic Analogs with Varied Cores

Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate ()

- Core: Quinoline (one nitrogen atom in the bicyclic system).

- Key Differences : Bromine substituent at the 4-position introduces steric bulk and alters electronic properties compared to methoxy. Synthesis involves coupling reactions similar to quinazoline derivatives .

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate ()

- Core : Thiazole (five-membered ring with sulfur and nitrogen).

- Key Differences: Thiazole’s smaller ring size and sulfur atom modify electronic properties. The Boc-protected amino group adds functional versatility for further derivatization .

Ethyl 2-(4-methoxyphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylate ()

Functional Group Variations

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate ()

- Substituents : Hydroxyl and methoxyphenyl groups on a thiazole ring.

- Key Differences : The hydroxyl group enhances polarity, while the thiazole core’s sulfur atom may influence redox behavior .

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate ()

Comparative Data Table

Biological Activity

Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, analgesic, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds known for their pharmacological significance. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. The structural modifications on the quinazoline scaffold can significantly influence its biological activity and pharmacokinetic properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including this compound. This compound has been evaluated against various bacterial strains, including drug-resistant strains.

Research Findings:

- In vitro Studies : this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 16 µg/mL for several tested strains, indicating potent activity compared to standard antibiotics .

- Mechanism of Action : The antibacterial mechanism is thought to involve inhibition of bacterial cell wall biosynthesis and interference with essential bacterial enzymes such as dihydrofolate reductase (DHFR) .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Enterococcus faecalis | 2 |

| Streptococcus pneumoniae | 1 |

Analgesic Activity

The analgesic properties of quinazoline derivatives have also been explored extensively. This compound has shown promising results in pain relief models.

Research Findings:

- Pain Models : In animal models, this compound exhibited significant analgesic effects comparable to standard analgesics like diclofenac sodium. The percentage of pain relief was recorded at varying dosages, demonstrating dose-dependent efficacy .

- Structure-Activity Relationship (SAR) : Modifications at the C-2 position of the quinazoline ring were found to enhance analgesic activity. For instance, substituents that increase lipophilicity generally resulted in improved efficacy .

| Dosage (mg/kg) | Analgesic Activity (%) |

|---|---|

| 10 | 58 |

| 20 | 73 |

| 40 | 85 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various studies.

Research Findings:

- Inhibition of COX Enzymes : This compound inhibited cyclooxygenase (COX) enzymes involved in inflammation. The IC50 values indicated potent anti-inflammatory activity with a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Inflammatory Models : In vivo studies demonstrated significant reductions in inflammatory markers in treated subjects, underscoring its therapeutic potential in managing inflammatory conditions .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Ethyl Quinazoline | 0.39 | 0.98 |

| Indomethacin | 0.22 | 2.64 |

Anticancer Activity

Emerging research indicates that quinazoline derivatives may possess anticancer properties.

Research Findings:

- Cell Line Studies : this compound has shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and others. The IC50 values suggest that it induces apoptosis in cancer cells through multiple pathways .

- Mechanism Insights : The compound's ability to penetrate the blood-brain barrier enhances its potential for treating central nervous system cancers .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 15.3 |

| MCF7 | 12.5 |

| A549 | 10.0 |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of 2-aminobenzamide derivatives. Traditional methods involve high temperatures and transition metal catalysts, but recent electrochemical approaches using aluminum/carbon electrodes and acetic acid as an electrolyte enable room-temperature synthesis with improved yields (70–85%) . Key variables include electrode material, electrolyte choice, and reaction time. For example, extended electrolysis (6–8 hours) optimizes oxidative cyclization, avoiding side products like dimerized intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., methoxy and ethyl ester groups).

- X-ray Diffraction (XRD): SHELX programs (e.g., SHELXL/SHELXS) refine crystal structures, identifying bond lengths, angles, and puckering parameters. For example, the quinazoline ring’s planarity and methoxyphenyl orientation can be resolved with R-factors < 0.05 .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHNO) with ppm-level accuracy.

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, analogous quinazolines require:

- PPE: Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Spill Management: Neutralize with inert adsorbents (e.g., sand) and avoid water to prevent environmental release .

Advanced Research Questions

Q. How can electrochemical synthesis be optimized for quinazoline derivatives under mild conditions?

Electrochemical methods reduce reliance on toxic reagents and high temperatures. Key optimizations include:

- Electrode Pairing: Carbon anodes and aluminum cathodes enhance electron transfer efficiency.

- Electrolyte Selection: Acetic acid (0.1 M) balances proton availability and conductivity, minimizing over-oxidation.

- Current Density: 5–10 mA/cm maximizes cyclization while suppressing side reactions like ester hydrolysis .

Q. How do computational methods like DFT elucidate the electronic properties of quinazoline derivatives?

Density Functional Theory (DFT) calculations reveal:

- Redox Behavior: The compound’s oxidation potential (e.g., +0.65 V vs. SCE) correlates with HOMO-LUMO gaps (∼3.2 eV), indicating stability under physiological conditions.

- Charge Distribution: Electron-withdrawing groups (e.g., ester) polarize the quinazoline ring, enhancing electrophilic reactivity at the 4-position .

Q. What strategies resolve contradictions in bioactivity data across substituted quinazolines?

Discrepancies arise from substituent effects and assay conditions. Methodological solutions include:

- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., replacing methoxy with halogens) to isolate pharmacophore contributions.

- Standardized Assays: Replicating studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. How can X-ray diffraction data be effectively analyzed using SHELX programs?

SHELX workflows involve:

Q. What design principles enhance the pharmacological activity of quinazoline derivatives?

Key considerations include:

- Bioisosteric Replacement: Substituting the ethyl ester with amides improves metabolic stability.

- Ring Functionalization: Introducing electron-donating groups (e.g., methyl) at the 2-position enhances binding affinity to kinase targets .

- Solubility Optimization: Adding polar groups (e.g., hydroxyl) balances lipophilicity (logP < 3) for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.